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Tetrahydropyranyl methacrylate

Polymer thermal properties Block copolymer design Methacrylate homopolymer Tg

Tetrahydropyranyl methacrylate (THPMA; CAS 52858-59-0) is a protected methacrylic acid monomer in which the carboxylic acid is masked as a tetrahydropyranyl (THP) ester. This six-membered heterocyclic ester serves as an acid-labile and thermolabile protecting group, enabling the synthesis of poly(methacrylic acid)-containing block copolymers, conetworks, and chemically amplified photoresists.

Molecular Formula C9H14O3
Molecular Weight 170.21 g/mol
CAS No. 52858-59-0
Cat. No. B3029103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydropyranyl methacrylate
CAS52858-59-0
Molecular FormulaC9H14O3
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OC1CCCCO1
InChIInChI=1S/C9H14O3/c1-7(2)9(10)12-8-5-3-4-6-11-8/h8H,1,3-6H2,2H3
InChIKeyQHGUPRQTQITEPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Overview of Tetrahydropyranyl Methacrylate (CAS 52858-59-0) as an Acid-Labile Specialty Monomer


Tetrahydropyranyl methacrylate (THPMA; CAS 52858-59-0) is a protected methacrylic acid monomer in which the carboxylic acid is masked as a tetrahydropyranyl (THP) ester [1]. This six-membered heterocyclic ester serves as an acid-labile and thermolabile protecting group, enabling the synthesis of poly(methacrylic acid)-containing block copolymers, conetworks, and chemically amplified photoresists [2]. With a molecular weight of 170.21 g·mol⁻¹ and density of ~1.0–1.2 g·cm⁻³, THPMA is a colorless liquid that polymerizes via radical, group-transfer, and controlled radical mechanisms [3]. Its defining feature is the orthogonal deprotection of the THP group under mild acidic conditions or moderate heat (~130–145 °C), generating methacrylic acid units without affecting other protecting groups such as benzyl or tert-butyl esters [4].

Why Tetrahydrofurfuryl, tert-Butyl, or Benzyl Methacrylates Cannot Replace THPMA Without Compromising Key Material Properties


Although THPMA belongs to the broader class of protected methacrylic acid monomers alongside tetrahydrofurfuryl methacrylate (THFMA), tert-butyl methacrylate (tBMA), and benzyl methacrylate (BzMA), its six-membered tetrahydropyran ring confers a unique combination of thermal, hydrolytic, and orthogonal deprotection behavior [1]. Poly(THPMA) exhibits a homopolymer glass-transition temperature (Tg) approximately 10 °C higher than poly(THFMA), translating into polymers with enhanced thermal dimensional stability [2]. Furthermore, the water absorption of poly(THPMA) is anomalous—failing to obey diffusion laws and reaching 30–90% uptake—whereas the closely related structural isomer poly(tetrahydropyran-2-ylmethyl methacrylate) follows classic Fickian behavior [3]. In multi-protecting-group strategies, THPMA is cleaved by acid hydrolysis or thermolysis but remains intact under alkaline or hydrogenolytic conditions, unlike tBMA or BzMA, making it irreplaceable for orthogonal deprotection sequences [1]. These differences mean that swapping THPMA for a generic protected methacrylate predictor alters the thermal profile, water interaction, and synthetic deprotection selectivity of the final polymer.

Head-to-Head Quantitative Evidence: where THPMA Diverges from the Closest Methacrylate Analogs


Homopolymer Glass-Transition Temperature: THPMA vs. THFMA — A 10 °C Thermal Stability Advantage

Poly(tetrahydropyranyl methacrylate) (PTHPMA) exhibits a homopolymer Tg of approximately 70 °C, as measured by differential scanning calorimetry on a well-defined diblock copolymer system [1]. The closest five-membered-ring analog, poly(tetrahydrofurfuryl methacrylate) (PTHFMA), has a reported homopolymer Tg of 60 °C per manufacturer specifications . This 10 °C elevation, attributable to the greater rigidity of the six-membered tetrahydropyran ring versus the five-membered tetrahydrofuran ring, provides PTHPMA-containing copolymers with higher thermal dimensional stability, a critical parameter for applications requiring elevated processing or service temperatures.

Polymer thermal properties Block copolymer design Methacrylate homopolymer Tg

Water Uptake Behavior: THPMA vs. THP-2-ylmethyl Methacrylate — Anomalous vs. Fickian Absorption Defines Application Scope

In a direct comparative study of heterocyclic methacrylate homopolymers, poly(THPMA) did not obey classical diffusion laws during water uptake, failed to reach equilibrium after 2 years of immersion, and exhibited exceptionally high water uptake values in the range of 30–90% [1]. In striking contrast, the structural isomer poly(tetrahydropyran-2-ylmethyl methacrylate)—in which the methacrylate is attached via a methylene spacer rather than directly to the ring—obeyed Fickian diffusion laws on repeated absorption/desorption cycles and reached equilibrium [1]. This demonstrates that a subtle change in the connectivity of the tetrahydropyran ring fundamentally alters the polymer–water interaction.

Water absorption Diffusion kinetics Biomaterial polymer design

Ring-Opening Stability During Polymerization: THPMA Matches THFMA and Far Outperforms Epoxypropyl Methacrylate

A systematic assessment of ring-opening and consequent cross-linking during free-radical polymerization of heterocyclic methacrylates established that fewer than 1% of monomer units underwent ring-opening for poly(THPMA), poly(THFMA), and poly(tetrahydropyran-2-ylmethyl methacrylate) [1]. By stark contrast, 2,3-epoxypropyl methacrylate exhibited very extensive cross-linking, indicating prolific ring-opening [1]. This near-quantitative retention of ring integrity ensures that the protecting group and the associated polymer properties are preserved during polymerization.

Polymerization side reactions Cross-linking Heterocyclic methacrylate stability

Orthogonal Deprotection Selectivity: THPMA vs. PyEMA and BzMA in the Same Terpolymer Architecture

In a single ABC triblock terpolymer containing three different protected methacrylic acid blocks, THPMA units were selectively cleaved by acidic hydrolysis while leaving 2-(pyridin-2-yl)ethyl methacrylate (PyEMA) and benzyl methacrylate (BzMA) units intact [1]. Conversely, alkaline hydrolysis selectively removed PyEMA without affecting THPMA or BzMA, and hydrogenolysis selectively removed BzMA without affecting the other two [1]. Thermal treatment at 130 °C converted both PyEMA and THPMA to MAA but left BzMA untouched [1]. This triple orthogonality is uniquely enabled by THPMA's dual acid/thermal lability combined with its stability toward base and hydrogen.

Orthogonal protecting groups Sequential deprotection Block copolymer functionalization

Controlled Polymerization Behavior: THPMA Delivers Linear Kinetics and Narrow Dispersity in ATRP

The atom transfer radical polymerization (ATRP) of THPMA using a polyfluorene macroinitiator exhibited linear first-order kinetic plots and a linear dependence of number-average molecular weight (Mn) on monomer conversion, hallmarks of a controlled polymerization process [1]. The resulting PTHPMA–PF–PTHPMA triblock copolymers exhibited polydispersity indices (PDI) essentially below 1.3, confirming well-defined structures [1]. In contrast, ATRP of tert-butyl methacrylate (tBMA) and benzyl methacrylate (BzMA) under appropriate conditions also afforded well-defined polymers, whereas trimethylsilyl methacrylate failed to polymerize and THPMA itself showed limited conversion in earlier ATRP studies due to partial in situ protecting-group cleavage, highlighting the sensitivity of THPMA ATRP to optimized catalyst/ligand selection [2].

ATRP Controlled radical polymerization Block copolymer synthesis

Clean Catalytic Synthesis Route: THPMA via Non-Corrosive Pyridine Hydrochloride Catalysis vs. Mineral Acid Methods

A patented process (US 5,072,029) for synthesizing tetrahydropyranyl acrylate and methacrylate employs non-polymeric pyridine hydrochloride or polymeric vinylpyridine hydrochloride as a mild catalyst for the reaction of methacrylic acid with 3,4-dihydro-2H-pyran [1]. This method avoids the high corrosiveness and side reactions associated with strong mineral acids (H₂SO₄, HCl, p-toluenesulfonic acid) used in prior art, enabling a cleaner, commercially feasible route with better reaction control [1]. The patent explicitly positions THPMA as a target product for photoresist and related applications [1].

Monomer synthesis Green chemistry Photoresist precursor manufacturing

Defensible Application Scenarios for THPMA Procurement Rooted in Quantitative Differentiation


Orthogonal Multi-Block Copolymer Synthesis Requiring Sequential Acid/Base/Hydrogen Deprotection

When a synthetic pathway demands the preparation of ABC triblock terpolymers with sequentially addressable protecting groups on methacrylic acid blocks, THPMA is the only commercially available monomer that provides acid-selective, base-stable, and hydrogen-stable deprotection. As demonstrated by Elladiou and Patrickios [1], THPMA units remain intact during alkaline hydrolysis of 2-(pyridin-2-yl)ethyl methacrylate and during hydrogenolysis of benzyl methacrylate, yet are quantitatively cleaved by HCl/dioxane at 50 °C or by thermolysis at 130 °C. This orthogonality enables the precise construction of polyampholytes, zwitterionic block copolymers, and sequence-defined architectures that are inaccessible using tBMA, BzMA, or THFMA alone.

Chemically Amplified Photoresists Exploiting the Acid-Labile THP Protecting Group for High-Resolution Lithography

THPMA-containing copolymers with benzyl methacrylate form the basis of positive-tone, chemically amplified photoresists that achieve sensitivities below 30 mJ·cm⁻², contrast values greater than 2, and submicrometer resolution in 1 µm-thick films [2]. The acid-labile THP group is cleaved by photogenerated sulfonic acids during post-exposure bake, generating base-soluble methacrylic acid units that enable pattern development. The thermal decomposition onset of THPMA-containing resins (~125 °C) and plasma-etch resistance ratios of 1.8× versus aluminum etching conditions further support their selection for deep-UV and e-beam lithography workflows that demand both chemical amplification and dry-etch durability.

High-Tg Hydrophilic Block Copolymer Segments for Stimuli-Responsive and Self-Assembling Systems

For copolymers requiring a hydrophilic-to-hydrophobic transition that exceeds the thermal capability of THFMA-based blocks, the 70 °C homopolymer Tg of PTHPMA provides a 10 °C advantage over PTHFMA (Tg = 60 °C) [3]. This is directly relevant to diblock copolymer thin films that undergo microphase separation into lamellar morphologies upon solvent vapor annealing, as recently demonstrated for PDMAEMA-b-PTHPMA systems [3]. The elevated Tg of the THPMA block stabilizes the microphase-separated morphology against thermal relaxation, while subsequent deprotection to PMAA yields zwitterionic or polyelectrolyte blocks for temperature-responsive micellization, drug delivery vehicles, and smart coatings.

Anomalous Water-Absorbing Polymer Matrices for Biomedical and Hygroscopic Material Design

Poly(THPMA) exhibits non-Fickian water uptake ranging from 30% to 90% without reaching equilibrium even after 2 years of immersion [4]. This behavior, unique among heterocyclic methacrylates where the closely related 2-ylmethyl isomer obeys Fickian diffusion, positions THPMA as a candidate for applications requiring sustained, high-capacity water sorption—such as hydrogel wound dressings, moisture-buffering coatings, and humidity-responsive actuators. Formulators procuring monomers for these applications should select THPMA when anomalous, non-equilibrium water transport is the target specification, rather than the predictable equilibrium swelling offered by the 2-ylmethyl isomer.

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